molecular formula C13H16O2 B13550504 2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid

Cat. No.: B13550504
M. Wt: 204.26 g/mol
InChI Key: RAOQUJKFRHTQJQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system with a methyl group at the 4-position and an acetic acid moiety attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 1-tetralone with methyl iodide to introduce the methyl group at the 4-position, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid may involve catalytic hydrogenation of naphthalene derivatives followed by functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1-naphthyl)acetic acid: Similar structure but lacks the tetrahydro modification.

    1-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol: Contains an alcohol group instead of an acetic acid moiety.

    4-Methyl-1-naphthoic acid: Similar naphthalene core but different functional groups.

Uniqueness

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific combination of a tetrahydronaphthalene ring system with a methyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H16O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h6-7H,2-5,8H2,1H3,(H,14,15)

InChI Key

RAOQUJKFRHTQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C=C1)CC(=O)O

Origin of Product

United States

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